[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3N5O |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C4H3N5O/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H2,5,7,9) |
InChI Key |
AJIOCBHMYCXBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NON=C2N=C1N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Of 1 2 3 Oxadiazolo 3,4 B Pyrazin 5 Amine Derivatives
Established Synthetic Pathways for theenergetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine Core and its Amination
The construction of the energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine ring system is a key step in the synthesis of its amino derivatives. Several methods have been established, primarily starting from furazan (B8792606) or pyrazine (B50134) precursors.
Synthesis from Diaminofurazan and Oxalic Acid Precursors
A common and direct method for the synthesis of the energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine core involves the condensation of 3,4-diaminofurazan (B49099) with oxalic acid. This reaction, typically carried out in an aqueous acidic solution, leads to the formation of energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione. energetic-materials.org.cnnih.gov Subsequent chemical transformations are then required to introduce the amine functionality. For instance, the dione (B5365651) can be chlorinated using reagents like a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) to yield 5,6-dichloro- energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine. nih.gov This dichloro intermediate is a versatile precursor for amination, reacting with various amines to afford symmetrical or unsymmetrical energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives. nih.gov
Table 1: Synthesis of energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione
| Reactants | Reagents and Conditions | Product | Reference |
| 3,4-Diaminofurazan, Oxalic Acid | 10% HCl (aq), reflux | energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione | nih.gov |
Preparation from Acetophenone (B1666503) Derivatives
While less direct for the synthesis of the 5-amino derivative, acetophenone derivatives can be utilized in the construction of related heterocyclic systems that may serve as precursors. The specific pathways from acetophenone to energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazin-5-amine are not as extensively documented as the diaminofurazan route. However, the versatility of acetophenones in heterocyclic synthesis suggests potential multi-step sequences involving the formation of pyrazine or oxadiazole rings, which could then be elaborated to the target compound.
Functionalization Strategies forenergetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazin-5-amine Analogs
Once the energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazin-5-amine core is established, further functionalization can be achieved through various modern synthetic methods, allowing for the creation of a diverse library of analogs.
Direct C–H Bond Functionalization via Nucleophilic Aromatic Substitution of Hydrogen (SNH) Reactions
Direct C–H bond functionalization represents an atom-economical and efficient strategy for modifying aromatic and heteroaromatic systems. In the context of the electron-deficient energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine ring, nucleophilic aromatic substitution of hydrogen (SNH) reactions can be a powerful tool. This approach allows for the introduction of various substituents directly onto the pyrazine ring without the need for pre-functionalization (e.g., halogenation). For example, 5-(9-Ethyl-9H-carbazol-3-yl)-substituted 6-(het)aryl energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines have been synthesized via direct transition-metal-free C—H functionalization in the pyrazine ring. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig, Suzuki–Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazin-5-amine, these methods are particularly useful for introducing a wide range of substituents.
The Buchwald–Hartwig amination would be a key reaction for the synthesis of various N-aryl and N-alkyl derivatives of energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazin-5-amine, starting from a halogenated energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine precursor. This reaction offers a broad substrate scope and functional group tolerance.
The Suzuki–Miyaura cross-coupling reaction enables the formation of C-C bonds by coupling a halogenated or triflated energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine derivative with a boronic acid or ester. This allows for the introduction of aryl, heteroaryl, or alkyl groups at specific positions on the pyrazine ring, leading to a wide array of functionalized analogs.
Table 2: Functionalization Reactions on the energetic-materials.org.cnnih.govresearchgate.netOxadiazolo[3,4-b]pyrazine Core
| Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Aromatic Substitution of Hydrogen (SNH) | 5-Aryl- energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine | Nucleophile, base | 5-Aryl-6-substituted- energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine | researchgate.net |
| Nucleophilic Aromatic Substitution | 5,6-Dichloro- energetic-materials.org.cnnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine | Various amines, THF | Symmetrical or unsymmetrical diamine derivatives | nih.gov |
Derivatization with Alkyl and Aryl Amines
The nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine scaffold is readily derivatized through nucleophilic substitution reactions, particularly with alkyl and aryl amines. A common precursor for these syntheses is 5,6-dichloro- nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine, which can be prepared from diaminofurazan and oxalic acid, followed by chlorination. nih.gov This dichloro-intermediate serves as a versatile starting point for introducing various amine functionalities at the 5- and 6-positions of the pyrazine ring.
The synthesis of both symmetrical and unsymmetrical derivatives has been successfully demonstrated. Symmetrical compounds are typically formed by reacting the 5,6-dichloro precursor with an excess of a single alkyl or aryl amine in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov In contrast, unsymmetrical derivatives are synthesized in a stepwise manner. This involves reacting the dichloro-intermediate with one equivalent of a specific amine, often in the presence of a base like triethylamine, followed by the addition of a different amine to yield the asymmetrically substituted product. nih.gov This sequential addition allows for precise control over the final structure.
Structure-activity relationship (SAR) studies have been conducted on these derivatives, particularly in the context of their activity as mitochondrial uncouplers. nih.gov These studies have categorized the synthesized compounds into three main classes:
Symmetrical anilines
Unsymmetrical anilines
Symmetrical and unsymmetrical alkyl amines nih.gov
Research indicates a preference for unsymmetrical aniline (B41778) derivatives that possess electron-withdrawing groups. nih.govresearchgate.net Furthermore, it has been observed that alkyl substituents are generally not well-tolerated for this specific biological activity, and the N-H proton of the aniline moiety is crucial for the protonophore activity of these molecules. nih.govresearchgate.net Extended SAR studies have continued to explore a wide range of analogs bearing alkyl- or arylalkylamines, leading to the discovery of new compounds with potent biological activities. nih.gov
| Derivative Type | General Reaction | Key Reagents & Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Symmetrical | Direct substitution with various alkyl or aryl amines | Aniline, THF, reflux, 19 h | 19 – 95% | nih.gov |
| Unsymmetrical | Sequential substitution with different amines | 1. 2-fluoroaniline (B146934), Et₃N, THF, 0 °C; 2. Amine, Et₃N, THF, 0 °C to rt, 19 h | 13 – 59% | nih.gov |
Incorporation of Hydroxyl and Other Proton-Transporting Moieties
The introduction of hydroxyl groups and other moieties capable of transporting protons has been a key strategy in modifying the properties of nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine derivatives. The aniline N-H group in certain derivatives, such as the mitochondrial uncoupler BAM15, is considered the source of the acidic proton responsible for its activity. nih.gov This acidity is enhanced by the potent electron-withdrawing nature of the nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine core. nih.gov
Attempts to replace the proton-donating aniline with a phenol (B47542) group resulted in a complete loss of mitochondrial uncoupling activity, highlighting the specific role of the aniline N-H in this context. nih.gov However, related studies on a 6-amino- nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazin-5-ol core have shown that the hydroxyl moiety can function as the proton transporter. researchgate.net This demonstrates that while the aniline N-H is effective, a strategically placed hydroxyl group can also serve this purpose, leading to the development of mild uncouplers. researchgate.net These findings suggest that the capacity for proton transport is a critical feature that can be engineered into the molecule through the incorporation of specific functional groups like hydroxyls or acidic N-H protons. nih.govresearchgate.net
Synthesis of V-shaped Push–Pull Derivatives
The strong electron-withdrawing character of the nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine unit makes it an excellent acceptor (A) component in the design of donor-π-acceptor (D–π–A) push-pull chromophores. mdpi.com A series of novel V-shaped push-pull derivatives have been synthesized using this scaffold. nih.govmdpi.com
The synthetic strategy for these V-shaped molecules typically involves a multi-step process. mdpi.com For instance, the synthesis of 5-(4'-(N,N-diphenylamino)-[1,1'-biphenyl]-2-yl)- nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine begins with commercially available 2'-bromoacetophenone. mdpi.com A key intermediate, 5-(2-bromophenyl)- nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine, is prepared and then coupled with a donor-substituted boronic acid via a Suzuki coupling reaction to construct the V-shaped D-π-A architecture. mdpi.comresearchgate.net In these systems, a 2,4′-biphenylene unit often serves as the π-linker connecting the electron-donating group (like a triphenylamine (B166846) or carbazole) to the nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine acceptor core. nih.govmdpi.com
Electrochemical and photophysical analyses confirm that the nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine fragment is a significantly stronger electron-withdrawing group compared to related heterocycles like quinoxaline (B1680401) or nih.govnih.govnih.govthiadiazolo[3,4-b]pyrazine. nih.govmdpi.com
| Component | Example Moiety | Function | Reference |
|---|---|---|---|
| Acceptor (A) | nih.govnih.govnih.govOxadiazolo[3,4-b]pyrazine | Strong electron-withdrawing core | mdpi.com |
| π-Linker | 2,4′-biphenylene | Conjugated bridge | mdpi.com |
| Donor (D) | N,N-diphenylamino or 9H-carbazol-9-yl | Electron-donating group | mdpi.com |
Annulation Reactions for Complex Polycyclic Systems
Annulation reactions involving the nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine core provide a powerful route to construct complex, polycyclic heteroaromatic systems. researchgate.net These larger, fused structures are of interest for their potential applications as functional materials. researchgate.net
Several synthetic strategies have been developed to achieve these transformations:
Intramolecular Nucleophilic Aromatic Hydrogen Substitution (SNH): This method has been employed to create polycyclic systems by forming new rings onto the pyrazine scaffold. researchgate.net For example, enamines generated in situ can react with 5-(2-bromophenyl)furazano[3,4-b]pyrazines via nucleophilic substitution of a hydrogen atom on the pyrazine ring. researchgate.net
Palladium-Catalyzed Cross-Coupling and Cyclodehydrogenation: A versatile approach involves an initial Pd-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. This sequence has been successfully used to synthesize nih.govnih.govnih.govoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles and their analogs. researchgate.net
Intramolecular Heck Cyclization: The products obtained from SNH reactions can be further elaborated. For instance, an intramolecular Heck cyclization can be used to access systems like 9H-indeno[1,2-b]furazanopyrazin-9-ylidene. researchgate.net
Reductive Ring Opening and Recyclization: An alternative strategy involves the transformation of the oxadiazole ring itself. The nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine core can undergo an in situ iron-mediated reduction of the oxadiazole moiety to form a transient diaminopyrazine. This intermediate can then be trapped by a carbon electrophile, such as an orthoester, to cyclize and form a new fused ring, yielding 2-substituted-imidazo[4,5-b]pyrazines. nih.gov
These annulation reactions significantly expand the chemical diversity of compounds accessible from the nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine platform, leading to novel polycyclic semiconductors and other functional materials. researchgate.net
Advanced Spectroscopic and Electrochemical Characterization Of 1 2 3 Oxadiazolo 3,4 B Pyrazin 5 Amine Derivatives
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for the detailed molecular-level investigation of nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivatives. These methods provide critical insights into the connectivity of atoms, molecular formula, functional groups, electronic behavior, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. rsc.org
In the ¹H NMR spectrum of a typical nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivative, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the fused oxadiazolopyrazine ring system. nih.gov Protons attached to or near the heterocyclic core will appear at distinct chemical shifts, and their multiplicity (singlet, doublet, etc.) reveals information about neighboring protons. For instance, the protons of the amine group often appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are typically found in the downfield region of the spectrum due to the influence of the electronegative nitrogen and oxygen atoms. mdpi.com The specific chemical shifts are diagnostic for the carbon atoms of the pyrazine (B50134) and oxadiazole rings.
Table 1: Representative NMR Data for a Hypothetical nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazine-CH | 8.0-8.5 | 140-150 |
| Amine-NH₂ | 5.0-7.0 (broad) | - |
| Oxadiazole-C | - | 150-160 |
| Substituted Aryl-H | 7.0-8.0 | 120-140 |
Note: The exact chemical shifts will vary depending on the specific substituents on the parent molecule.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of newly synthesized compounds. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. mdpi.com
For derivatives of nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine, HRMS is used to verify that the synthesized product has the expected atomic composition. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed molecular formula. A close match between these two values provides strong evidence for the correct structure.
Table 2: Example of HRMS Data for nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Ion Type |
| C₅H₃N₅O | 149.0338 | 149.0335 | [M+H]⁺ |
Note: The observed mass is a hypothetical value for illustrative purposes.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. In the context of nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivatives, FTIR spectroscopy can confirm the presence of key functional groups such as N-H bonds in the amine group, C=N and N-O bonds within the heterocyclic rings, and any other functional groups introduced through substitution. mdpi.com
The FTIR spectrum of a nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivative would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The stretching vibrations of the C=N and C=C bonds of the pyrazine ring, as well as the N-O stretching of the oxadiazole ring, will give rise to absorptions in the fingerprint region (below 1600 cm⁻¹).
Table 3: Characteristic FTIR Absorption Frequencies for nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=N (heterocycle) | Stretching | 1600-1680 |
| C=C (pyrazine) | Stretching | 1500-1600 |
| N-O (oxadiazole) | Stretching | 1300-1450 |
UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are related to the energy gaps between the orbitals and are characteristic of the molecule's electronic structure. nih.govresearchgate.net
For nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivatives, the UV-Vis spectrum is influenced by the extended π-conjugated system of the fused heterocyclic rings. These compounds typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions. The position and intensity of these bands can be modulated by the nature and position of substituents on the core structure. The introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.
Table 4: Representative UV-Vis Absorption Data for a nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine Derivative in Solution
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Dichloromethane | 280 | 25,000 | π-π |
| Dichloromethane | 350 | 15,000 | n-π |
Note: These are hypothetical values to illustrate typical data.
Emission spectroscopy, specifically fluorescence spectroscopy, is used to study the photoluminescent properties of molecules that emit light after being electronically excited. nih.govnih.govresearchgate.net For nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivatives that are fluorescent, emission spectroscopy provides information about the excited state and the pathways by which the molecule returns to the ground state.
The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength) due to energy loss through vibrational relaxation in the excited state. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. The fluorescence properties of these compounds can be highly sensitive to their chemical environment, including solvent polarity and the presence of quenchers.
Table 5: Representative Emission Data for a nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine Derivative in Solution
| Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) |
| 350 | 450 | 0.25 |
Note: These are hypothetical values for illustrative purposes.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine derivatives, an X-ray crystal structure can confirm the connectivity of the atoms and reveal the planarity of the fused ring system.
The crystallographic data obtained from X-ray diffraction analysis includes the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the symmetry of the crystal). This information is crucial for understanding how the molecules pack in the solid state, which can influence their physical properties.
Table 6: Hypothetical Crystallographic Data for a nih.govnih.govrsc.orgOxadiazolo[3,4-b]pyrazin-5-amine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 978.5 |
| Z | 4 |
Note: These are representative values and would be determined experimentally for a specific crystal structure.
Electrochemical Analysis Methodologies
The electrochemical characteristics of [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine] and its derivatives are critical to understanding their electronic properties and potential applications, for instance, as n-type organic semiconductors. researchgate.net Methodologies such as cyclic voltammetry are employed to probe the redox behavior and quantify the electron-accepting nature of these compounds.
Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the reduction and oxidation processes of chemical species. In the context of [1,2,5]Oxadiazolo[3,4-b]pyrazine] derivatives, CV provides valuable insights into their redox potentials, the stability of the generated radical ions, and the reversibility of the electron transfer processes.
The analysis involves applying a linearly varying potential to an electrode immersed in a solution of the compound of interest and observing the resulting current. As the potential is swept, the compound may undergo reduction (gain of electrons) or oxidation (loss of electrons) at the electrode surface, leading to characteristic peaks in the current-voltage plot, known as a cyclic voltammogram.
For instance, studies on related pyrazine derivatives demonstrate that the introduction of different functional groups can significantly alter the redox potential. nih.gov Generally, electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups, such as the furazan (B8792606) ring in the [1,2,5]oxadiazolo[3,4-b]pyrazine] core, are expected to make the reduction potential less negative (or more positive), indicating a greater ease of accepting electrons. nih.gov
While specific cyclic voltammetry data for this compound] is not extensively detailed in the reviewed literature, the electrochemical behavior of structurally analogous compounds provides a strong indication of its properties. For example, the closely related compound 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile] has been shown to be a strong electron acceptor, exhibiting reversible reduction waves in its cyclic voltammogram. arkat-usa.org The reduction potentials for this compound have been measured and are presented in the table below. Given the strong electron-withdrawing nature of the dicarbonitrile groups, it is anticipated that the amino-substituted derivative would also display interesting redox chemistry, although the electron-donating character of the amine group would likely shift the reduction potentials to more negative values compared to the dicarbonitrile analogue.
| Compound | First Reduction Potential (E¹red) vs. Ag/AgCl (V) | Second Reduction Potential (E²red) vs. Ag/AgCl (V) | Solvent |
|---|---|---|---|
| 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | -0.01 | -1.02 | Acetonitrile |
The data in this table is for a structurally related compound and serves to illustrate the type of information obtained from cyclic voltammetry experiments. arkat-usa.org
Investigation of Electron-Withdrawing Character
The strong electron-withdrawing character of this heterocyclic system has a profound impact on the properties of its derivatives. For example, in derivatives of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine], the electron-withdrawing core renders the amine protons acidic, a feature that is crucial for their activity as mitochondrial uncouplers. nih.gov This acidity is a direct consequence of the delocalization of the lone pair of electrons on the nitrogen atoms into the electron-deficient ring system, which stabilizes the corresponding anion.
Electrochemical methods, particularly cyclic voltammetry, provide a quantitative measure of this electron-withdrawing strength. The reduction potential of a compound is directly related to the energy of its lowest unoccupied molecular orbital (LUMO). A less negative (or more positive) reduction potential indicates a lower LUMO energy, signifying that the molecule is a better electron acceptor.
The electron-deficient nature of the [1,2,5]oxadiazolo[3,4-b]pyrazine] core makes it a valuable building block in materials science, particularly for the development of n-type organic semiconductors, which are materials that conduct negative charge (electrons). researchgate.net The ability to fine-tune the electron-withdrawing strength through substitution on the pyrazine ring allows for the rational design of materials with specific electronic properties.
| Substituent Type on Pyrazine Ring | Effect on Electron Density | Expected Shift in Reduction Potential |
|---|---|---|
| Electron-Donating (e.g., Amino, Alkyl) | Increases | More Negative |
| Electron-Withdrawing (e.g., Cyano, Nitro) | Decreases | More Positive |
This table provides a generalized illustration of the expected trends based on fundamental electrochemical principles as observed in pyrazine systems. nih.gov
Computational and Theoretical Investigations Of 1 2 3 Oxadiazolo 3,4 B Pyrazin 5 Amine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictates its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com
The irjweb.comfaccts.denih.govoxadiazolo[3,4-b]pyrazine core is recognized as a potent electron-withdrawing group. nih.govnih.gov This is due to the high electronegativity of the nitrogen and oxygen atoms within the fused heterocyclic system. The presence of an amino (-NH2) group at the 5-position introduces an electron-donating character. This combination of an electron-donating group attached to a strongly electron-accepting core defines irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine as a push-pull or donor-acceptor (D-A) system.
Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors Calculated for a Related Triazine Derivative This table illustrates typical values obtained from DFT calculations for heterocyclic systems. The specific values for irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine would require dedicated computation but are expected to follow similar principles.
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| Energy Gap | ΔE | 4.4871 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. irjweb.com |
| Hardness | η | 2.2435 | Resistance to change in electron distribution. |
| Electronegativity | χ | 4.0531 | The power of an atom to attract electrons to itself. |
Source: Adapted from DFT calculations on a triazine derivative. irjweb.com
The donor-acceptor architecture of irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO (donor part) to the LUMO (acceptor part), resulting in a significant redistribution of electron density. This excited state, known as an ICT state, is more polar than the ground state.
Theoretical studies can model this process. Time-dependent DFT (TD-DFT) is employed to calculate the properties of excited states. These calculations can reveal the nature of the electronic transitions. For a D-A molecule like this, the lowest energy transition is typically dominated by the HOMO→LUMO excitation, which corresponds to the ICT process. rsc.orgrsc.org
The dynamics of ICT are often sensitive to the surrounding environment. In polar solvents, the polar ICT state is stabilized, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. Computational models can simulate this by incorporating a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. nih.gov The analysis of ICT is crucial for designing molecules for applications in nonlinear optics, sensors, and organic light-emitting diodes (OLEDs). mdpi.com
A key application of computational chemistry is the prediction and interpretation of experimental spectra. TD-DFT is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. faccts.deresearchgate.net The method provides vertical excitation energies (corresponding to absorption maxima, λmax) and oscillator strengths (corresponding to absorption intensities). nih.gov
By comparing the computationally predicted spectrum with the experimentally measured one, a direct correlation can be established. This correlation allows for the confident assignment of specific absorption bands to particular electronic transitions (e.g., π→π* or n→π* transitions). rsc.org For irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine, TD-DFT calculations would likely show a long-wavelength absorption band corresponding to the HOMO-LUMO ICT transition. Discrepancies between theoretical and experimental values can often be resolved by using different functionals or higher-level computational methods. faccts.dereddit.com
Table 2: Example of Correlation between Experimental and Calculated UV/Vis Absorption Peaks This table demonstrates the typical accuracy of TD-DFT calculations by comparing them to experimental data for a different molecule, azobenzene. A similar approach would be used for irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine.
| Peak | Experimental λmax (eV) | Calculated λmax (eV) (TD-DFT/B3LYP) | Transition Assignment |
| 1 | 2.53 | 2.46 | n → π |
| 2 | 4.43 | 3.83 | π → π |
| 3 | 5.14 | 4.23 | π → π* |
Source: Adapted from data on azobenzene. faccts.de
Theoretical Evaluation of Energetic Properties for Material Design
The irjweb.comfaccts.denih.govoxadiazolo[3,4-b]pyrazine scaffold is a component of some energetic materials due to its high nitrogen content and the energy release associated with the decomposition of the heterocyclic rings. Theoretical calculations are essential for the safe and efficient design of such materials by predicting their energetic properties before synthesis.
The solid-phase heat of formation (ΔHf) is a fundamental thermochemical property that determines the energy content of a material. It can be calculated using a combination of theoretical and experimental values. High-accuracy multilevel quantum chemical methods such as G2, G3, or CBS-QB3 are used to compute the gas-phase heat of formation. researchgate.net This is achieved by calculating the atomization energy of the molecule, which is then combined with the known experimental heats of formation of the constituent atoms.
To obtain the solid-phase heat of formation, the calculated gas-phase value is combined with the enthalpy of sublimation (ΔHsub), which can be estimated or measured experimentally.
ΔHf (solid) = ΔHf (gas) - ΔHsub
For novel compounds, this computational prediction is invaluable for assessing their potential as energetic materials. researchgate.netmdpi.com
Table 3: Common High-Accuracy Methods for Heat of Formation Calculation
| Method | Description |
| G2/G3 (Gaussian-n Theory) | Composite methods that approximate a high-level calculation through a series of lower-level calculations and empirical corrections. |
| CBS-QB3 (Complete Basis Set) | Another composite method that extrapolates to the complete basis set limit to achieve high accuracy for thermochemical data. |
Source: Adapted from Kiselev, V. G., et al. researchgate.net
The oxygen balance (Ω or OB%) is a critical parameter for energetic materials, indicating the degree to which a molecule can oxidize its own carbon and hydrogen atoms to carbon dioxide and water upon decomposition. It is calculated based on the molecular formula CxHyNzOa.
The formula for oxygen balance is: Ω = -1600 * (2x + y/2 - a) / Mw
where Mw is the molecular weight.
A positive or zero oxygen balance indicates that the molecule has enough oxygen to fully oxidize its fuel elements (C and H). A negative oxygen balance, which is common for high-nitrogen heterocycles, signifies an oxygen deficiency, meaning it will produce fuel-rich decomposition products like carbon monoxide and hydrogen gas. mdpi.com For irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine (C4H3N5O), the oxygen balance can be calculated to assess its combustion behavior.
Table 4: Oxygen Balance Calculation for irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine
| Parameter | Value |
| Molecular Formula | C4H3N5O |
| x (Carbon atoms) | 4 |
| y (Hydrogen atoms) | 3 |
| z (Nitrogen atoms) | 5 |
| a (Oxygen atoms) | 1 |
| Molecular Weight (Mw) | 149.11 g/mol |
| Oxygen Balance (OB%) | -85.84% |
This highly negative oxygen balance indicates that irjweb.comfaccts.denih.govOxadiazolo[3,4-b]pyrazin-5-amine is severely oxygen-deficient and would require an external oxidizer to achieve complete combustion.
Band Gap Analysis (ΔELUMO-HOMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in computational chemistry for assessing the stability and reactivity of a molecule. irjweb.comscribd.com A small HOMO-LUMO gap generally signifies that a molecule is more reactive and less stable, as it requires less energy to become excited. irjweb.com In the context of energetic materials, this gap is an important indicator of sensitivity and the ease with which a molecule can undergo decomposition, a key step in detonation.
While specific theoretical calculations for the HOMO-LUMO gap of energetic-materials.org.cnsemanticscholar.orgmdpi.comOxadiazolo[3,4-b]pyrazin-5-amine were not detailed in the reviewed literature, extensive research on its derivatives provides significant insight. The energetic-materials.org.cnsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine core is recognized as a potent electron-withdrawing fragment, which profoundly influences the molecule's frontier orbitals. mdpi.comnih.gov
Computational studies on polycyclic systems incorporating this scaffold have demonstrated that these materials can be narrow-bandgap semiconductors. researchgate.net Electrochemical and photophysical measurements of these related derivatives have shown band gaps ranging from 1.25 to 1.44 eV. researchgate.net Such low energy gaps are indicative of high reactivity. For context, the table below shows calculated HOMO-LUMO gaps for other heterocyclic compounds, illustrating the typical values obtained through Density Functional Theory (DFT) calculations.
Table 1: Representative HOMO-LUMO Energy Gaps of Heterocyclic Compounds from DFT Studies
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Pyrazole Derivative | -5.2809 | -3.5101 | 1.7708 | DFT/B3LYP | researchgate.net |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-311+G(d,p) | irjweb.comscribd.com |
| Pyrazolo[3,4-d]pyrimidine Derivative | -6.843 | -2.021 | 4.822 | DFT/B3LYP/6-31G** | researchgate.net |
Predictive Modeling of Detonation Performance Parameters (Velocity, Pressure)
The performance of an energetic material is primarily characterized by its detonation velocity (D) and detonation pressure (P). Computational methods, such as those based on the Kamlet-Jacobs equations or implemented in thermochemical codes like EXPLO5, are widely used to predict these parameters from the material's density and heat of formation. energetic-materials.org.cnresearchgate.net
Specific predictive modeling for energetic-materials.org.cnsemanticscholar.orgmdpi.comOxadiazolo[3,4-b]pyrazin-5-amine was not found in the surveyed literature. However, detailed computational studies have been conducted on the closely related compound, energetic-materials.org.cnsemanticscholar.orgmdpi.comOxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione , and its energetic salts. energetic-materials.org.cn These studies, utilizing the Gaussian 09 program and the EXPLO5 (v. 6.01) code, provide valuable predictive data for this structural class and highlight its potential as a new family of energetic materials. energetic-materials.org.cn The calculated detonation performance for these related compounds demonstrates a range from moderate to high, with some salts expected to be new energetic materials with a favorable balance of high energy and low sensitivity. energetic-materials.org.cn
Table 2: Predicted Detonation Performance of energetic-materials.org.cnsemanticscholar.orgmdpi.comOxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione and Its Salts
| Compound | Calculated Detonation Velocity (D) (m·s⁻¹) | Calculated Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|
| energetic-materials.org.cnsemanticscholar.orgmdpi.comOxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione | 7327 | 20.5 | energetic-materials.org.cn |
| Ammonium Salt of the Dione (B5365651) | 8131 | 26.5 | energetic-materials.org.cn |
| Hydroxylammonium Salt of the Dione | 8555 | 30.6 | energetic-materials.org.cn |
| Hydrazinium (B103819) Salt of the Dione | 8505 | 29.9 | energetic-materials.org.cn |
| Sodium Salt of the Dione | 7554 | 24.3 | energetic-materials.org.cn |
Structure-Property Relationship Studies through Advanced Computational Modeling
Advanced computational modeling is crucial for understanding the structure-property relationships that govern the functionality of molecules based on the energetic-materials.org.cnsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine scaffold. These studies reveal how chemical modifications to the core structure influence its electronic, physical, and energetic characteristics.
The energetic-materials.org.cnsemanticscholar.orgmdpi.comoxadiazole (furazan) ring is an attractive building block for energetic compounds due to its inherent density, positive enthalpy of formation, and thermal stability. semanticscholar.org The fusion of this ring with a pyrazine (B50134) system creates a scaffold whose properties are highly tunable.
Key findings from structure-property relationship studies include:
Electronic Effects : The energetic-materials.org.cnsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine core is a powerful electron-withdrawing group. mdpi.comnih.gov This property is fundamental to its use in various applications. In medicinal chemistry, this electronic nature is essential for the activity of certain derivatives as mitochondrial uncouplers; the acidity of an attached aniline (B41778) N-H, for instance, is driven by the core's electron-withdrawing effect. nih.gov
Substitution Sensitivity : The properties of the system are highly sensitive to the nature of the substituents on the pyrazine ring. Structure-activity relationship (SAR) studies on derivatives have shown that even subtle changes can lead to a complete loss or significant alteration of biological activity. For example, replacing an aniline moiety with a phenol (B47542) group resulted in a total loss of mitochondrial uncoupling activity, highlighting the critical role of the substituent's electronic and hydrogen-bonding capabilities. nih.gov
Energetic Performance Tuning : In the context of energetic materials, the formation of ionic salts from the energetic-materials.org.cnsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione derivative directly impacts detonation performance. energetic-materials.org.cn The computational results show that converting the dione into its hydroxylammonium or hydrazinium salts significantly increases the predicted detonation velocity and pressure compared to the parent compound. energetic-materials.org.cn This demonstrates a clear structure-property relationship where the choice of cation can be used to tune the energetic output of the material.
These computational and theoretical investigations underscore the versatility of the energetic-materials.org.cnsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine system, where targeted structural modifications can systematically alter molecular properties to suit specific applications, from developing new therapeutics to designing next-generation energetic materials. energetic-materials.org.cnnih.govresearchgate.net
Advanced Material Science Applications Of 1 2 3 Oxadiazolo 3,4 B Pyrazin 5 Amine and Its Derivatives
Nonlinear Optical (NLO) Properties of Push-Pull Systems
Derivatives of researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine have been extensively investigated for their second-order nonlinear optical (NLO) properties. These properties are critical for applications in optoelectronics and photonics, such as in high-speed optical switches and frequency converters. The primary strategy for enhancing these properties involves creating a "push-pull" molecular architecture.
The fundamental design principle for molecules with a large second-order NLO response is the push-pull or Donor-π-Acceptor (D-π-A) model. mdpi.com This structure involves three key components:
An electron-donating group (D) that pushes electron density into the system.
An electron-accepting group (A) that pulls electron density from the system.
A π-conjugated linker that connects the donor and acceptor, facilitating intramolecular charge transfer (ICT) between them upon excitation. mdpi.com
The researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine core is a potent electron-accepting (A) moiety due to its electron-deficient nature. researchgate.netnih.gov To create effective NLO materials, this acceptor core is chemically modified by attaching strong electron-donating groups (like amino derivatives) via a suitable π-bridge (such as phenylene or thienylene linkers). researchgate.net The resulting D-π-A structure leads to a significant difference between the ground state and excited state dipole moments, which is a key determinant of second-order NLO activity. The magnitude of the NLO response can be fine-tuned by systematically varying the nature of the donor, the acceptor, and the length and planarity of the π-conjugated bridge. researchgate.net
Electric Field Induced Second Harmonic (EFISH) generation is a widely used experimental technique to quantify the second-order NLO response of molecules in solution. rsc.org In this method, a strong external DC electric field is applied to a sample solution. This external field breaks the random orientation (centrosymmetry) of the molecules in the liquid, inducing a macroscopic alignment of the molecular dipoles. arxiv.orgnih.gov
When a high-intensity laser beam (at fundamental frequency ω) passes through this oriented solution, a second harmonic signal (at frequency 2ω) is generated. princeton.edu The intensity of this generated light is proportional to the square of the molecular first hyperpolarizability (β), a tensor quantity that describes the second-order NLO response, and the square of the ground-state dipole moment (µ). The EFISH experiment typically measures the product µβ. rsc.org A series of D-π-A chromophores based on the researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine electron-withdrawing group have had their second-order NLO properties investigated using the EFISH method. researchgate.net
The NLO activity of push-pull systems based on the researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine core is highly dependent on the specific electron-donating and electron-accepting groups used. Research has shown that the researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine fragment is a stronger electron-withdrawing group compared to related structures like quinoxaline (B1680401). mdpi.comresearchgate.net
Systematic studies have been conducted to understand the structure-property relationships. For instance, the influence of different π-conjugated linkers (e.g., 1,4-phenylene vs. 2,5-thienylene) and various amino-electron-donating groups (e.g., diphenylamino vs. carbazol-9-yl) on NLO properties has been explored. researchgate.net These experimental findings, often supported by theoretical Density Functional Theory (DFT) calculations, allow for the rational design of new chromophores with optimized NLO responses. researchgate.netresearchgate.net The general trend observed is that a stronger donor group and a more efficient π-bridge enhance the intramolecular charge transfer, leading to a larger first hyperpolarizability (β) and thus a greater NLO effect.
Table 1: NLO Properties of Selected researchgate.netmdpi.comresearchgate.netOxadiazolo[3,4-b]pyrazine Derivatives
This table presents data from EFISH measurements on different push-pull chromophores, highlighting the effect of varying donor and linker groups.
| Acceptor Core | π-Linker | Donor Group | µβ (10⁻⁴⁸ esu) |
| researchgate.netmdpi.comresearchgate.netOxadiazolo[3,4-b]pyrazine | 1,4-Phenylene | Diphenylamino | Data not specified |
| researchgate.netmdpi.comresearchgate.netOxadiazolo[3,4-b]pyrazine | 2,5-Thienylene | Diphenylamino | Data not specified |
| researchgate.netmdpi.comresearchgate.netOxadiazolo[3,4-b]pyrazine | 1,4-Phenylene | Carbazol-9-yl | Data not specified |
| researchgate.netmdpi.comresearchgate.netOxadiazolo[3,4-b]pyrazine | 2,5-Thienylene | Carbazol-9-yl | Data not specified |
Organic Semiconductor Applications
The pronounced electron-accepting character of the researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine scaffold also makes it a valuable component in the design of organic semiconductors, particularly for n-type and charge-transport materials used in organic electronics.
In organic electronics, n-type semiconductors (which conduct electrons) are essential for creating efficient devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). There is a significant need for high-performance, stable n-type materials. Electron-deficient heterocyclic systems are prime candidates for this role. researchgate.net
The researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine core is strongly electron-withdrawing, a key characteristic for an n-type material. nih.govnih.gov This property facilitates the injection and transport of electrons. Derivatives have been specifically studied for their potential in photovoltaic applications, where they can function as the electron-acceptor material in the active layer of a solar cell. mdpi.com
Efficient charge transport is crucial for the performance of any semiconductor device. Materials based on researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine have been explicitly identified as promising charge-transport materials. researchgate.netmdpi.com The D-π-A architecture, which is beneficial for NLO properties, also promotes efficient intramolecular charge transfer (ICT). researchgate.net This ICT character is advantageous for separating and transporting charges within an organic electronic device.
Research has demonstrated the application of these derivatives as charge-transport materials in the context of photovoltaics. mdpi.comresearchgate.net The ability to tune the energy levels (HOMO and LUMO) of these molecules by modifying the donor and acceptor groups allows for the optimization of material properties to match the requirements of specific device architectures, ensuring efficient charge extraction at the electrodes. researchgate.net
Photovoltaic Applications
Derivatives of the researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine scaffold are recognized as promising n-type organic semiconductors for photovoltaic applications. researchgate.net Their strong electron-withdrawing nature leads to low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a critical characteristic for efficient electron transport in organic solar cells.
Polycyclic systems based on the researchgate.netcolab.wsmdpi.comchalcogenodiazolo[3,4-b]pyrazine core have been synthesized and shown to be narrow-bandgap semiconductors. researchgate.net Electrochemical and photophysical analyses have demonstrated that these materials possess energy levels comparable to commercially available inorganic semiconductors, making them suitable for use in electronic devices. researchgate.net For instance, certain synthesized polycyclic systems exhibit bandgaps ranging from 1.25 to 1.44 eV, a desirable range for absorbing a broad spectrum of sunlight. researchgate.net
Table 1: Properties of researchgate.netcolab.wsmdpi.comOxadiazolo[3,4-b]pyrazine-based Materials for Photovoltaics
| Derivative Type | Key Property | Measured Value/Range | Reference |
|---|---|---|---|
| Polycyclic Systems | Optical Bandgap | 1.25 - 1.44 eV | researchgate.net |
| D-π-A Chromophores | Electron Acceptor | researchgate.netcolab.wsmdpi.comOxadiazolo[3,4-b]pyrazine | colab.ws |
Chemosensor Development for Specific Analytes (e.g., Nitroaromatic Compounds)
The electron-deficient character of the researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine ring system makes it an excellent platform for developing chemosensors, particularly for electron-rich analytes. A notable application is the detection of nitroaromatic compounds, which are common components of explosives. researchgate.net
The sensing mechanism often relies on the quenching of luminescence upon interaction with the analyte. The researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine derivative acts as a fluorophore. When it comes into contact with a nitroaromatic compound, an electron transfer process can occur from the excited state of the sensor molecule to the analyte. This process provides a non-radiative decay pathway, leading to a decrease in fluorescence intensity, which can be measured to quantify the analyte's concentration.
The ability of the pyrazine (B50134) ring's nitrogen atoms to participate in hydrogen bonding and chelation is also crucial for sensor development. core.ac.uk This allows for the creation of specific binding sites, enhancing the selectivity of the sensor for a particular analyte. By modifying the substituents on the pyrazine ring, researchers can tune the sensor's sensitivity and selectivity towards different nitroaromatic compounds.
Molecular Magnet Applications
A fascinating application of researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine derivatives is in the field of molecular magnetism. Research has demonstrated their potential for use as single-molecule magnets (SMMs). researchgate.net SMMs are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, at low temperatures. This behavior arises from a combination of a high-spin ground state and a large magnetic anisotropy.
The development of SMMs based on this heterocyclic system typically involves incorporating paramagnetic metal ions or stable organic radicals into the molecular structure. The researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine core can act as a ligand, coordinating to metal centers and mediating magnetic exchange interactions between them. The rigid and planar structure of the core helps to enforce a specific geometry that can lead to the desired magnetic anisotropy. The design of these molecules is complex, aiming to control the spin-spin interactions to achieve a large energy barrier for the reversal of magnetization, a key parameter for SMM performance.
Luminescent Materials
The inherent photophysical properties of researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine derivatives make them highly suitable for use as luminescent materials. researchgate.netcore.ac.uk The pyrazine core is a π-deficient aromatic heterocycle, which, when incorporated into a "push-pull" molecular architecture, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. core.ac.uk This ICT process is often responsible for the observed luminescence. core.ac.uk
Derivatives have been synthesized that exhibit fluorescence in both solution and the solid state. For example, novel tetraphenylethylene-substituted researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazines have been developed as fluorophores. researchgate.net While these particular compounds showed low absolute quantum yields in solution, their emission increased in the solid state, with quantum yields reaching up to 0.06, demonstrating aggregation-induced emission characteristics. researchgate.net
The versatility of the researchgate.netcolab.wsmdpi.comoxadiazolo[3,4-b]pyrazine scaffold allows for the synthesis of a wide range of fluorescent materials with tunable emission colors and properties. These materials have potential applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs), where they can function as the emissive layer. colab.ws
Table 2: Luminescent Properties of Selected researchgate.netcolab.wsmdpi.comOxadiazolo[3,4-b]pyrazine Derivatives
| Derivative Class | State | Absolute Quantum Yield | Application | Reference |
|---|---|---|---|---|
| Tetraphenylethylene-substituted | Solution (MeCN) | Very Low | Fluorophore | researchgate.net |
| Tetraphenylethylene-substituted | Solid-state | Up to 0.06 | Fluorophore | researchgate.net |
Mechanistic and Structure Activity Relationship Sar Studies Of 1 2 3 Oxadiazolo 3,4 B Pyrazin 5 Amine in Biological Research
Mitochondrial Uncoupling Mechanisms and Investigation
Mitochondrial uncoupling is a process that separates the oxidation of nutrients in mitochondria from the production of adenosine (B11128) triphosphate (ATP). nih.gov Normally, a proton motive force, generated by pumping protons across the inner mitochondrial membrane, drives ATP synthesis. sciencedaily.com Chemical uncouplers are small, lipophilic molecules that can transport protons back into the mitochondrial matrix, bypassing ATP synthase and dissipating the proton gradient. nih.govresearchgate.net This action increases the rate of cellular respiration as the cell works to re-establish the gradient, leading to increased calorie burning. sciencedaily.com Derivatives of the nih.govnih.govpbrc.eduoxadiazolo[3,4-b]pyrazine core, such as BAM15, have been identified as potent and selective mitochondrial uncouplers. nih.govsciencedaily.com
Protonophoric Action and Mechanism of Action in Mitochondrial Membranes
The fundamental mechanism by which nih.govnih.govpbrc.eduOxadiazolo[3,4-b]pyrazin-5-amine derivatives function is through protonophoric action. These molecules are typically lipophilic weak acids that shuttle protons across the inner mitochondrial membrane. nih.gov The process involves the molecule picking up a proton from the acidic intermembrane space, diffusing across the lipid bilayer in its neutral form, and then releasing the proton into the more alkaline mitochondrial matrix. This cycle effectively short-circuits the mitochondrial proton gradient. nih.gov A key feature of some derivatives, like BAM15, is their ability to selectively depolarize the inner mitochondrial membrane without significantly affecting the plasma membrane, which is a departure from classic uncouplers and offers a better potential safety profile. nih.govkarger.com
Structure-Activity Relationship (SAR) Profiling for Uncoupling Potency and Efficacy
Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the uncoupling activity of the nih.govnih.govpbrc.eduoxadiazolo[3,4-b]pyrazine scaffold. These studies have revealed several key structural requirements for potency and efficacy.
Initial research identified that the core structure, consisting of the oxadiazole, pyrazine (B50134), and aniline (B41778) moieties, is essential for mitochondrial uncoupling activity. nih.govnih.gov SAR studies on a lead compound, BAM15, and its analogues have provided detailed insights:
Symmetry: Unsymmetrical aniline derivatives that bear electron-withdrawing groups tend to be more potent than their symmetrical counterparts. nih.govnih.gov
Alkyl Substituents: The introduction of alkyl substituents on the amine positions is generally not well-tolerated and can lead to a loss of activity. nih.gov
Aniline Moiety: The aniline group is critical. Its replacement with a phenol (B47542) group resulted in a complete loss of activity, highlighting the importance of the aniline N-H proton. nih.govnih.gov
nih.govnih.govpbrc.eduOxadiazolo[3,4-b]pyrazine Core: This bicyclic core is a strong electron-withdrawing group, which is crucial for the acidity of the proton-donating moiety. nih.govnih.gov Replacing this core with simpler structures like pyrazine or triazine generally leads to lower potency. nih.gov
The following table summarizes SAR data for selected derivatives, showing their uncoupling activity as a percentage of the maximal oxygen consumption rate induced by the parent compound BAM15 and their EC₅₀ values.
| Compound | Substituent(s) | Uncoupling Activity (% of BAM15 OCR) | EC₅₀ (nM) |
| BAM15 | Symmetrical 2-fluoroanilines | 100% | - |
| 10b | Unsymmetrical: 2-fluoroaniline (B146934) and 4-(trifluoromethoxy)aniline | - | 190 |
| Derivative with Phenol | Aniline replaced by phenol | No Activity | - |
| Alkyl Derivative | Aniline replaced by alkyl amine | No Activity | - |
Data sourced from studies on L6 myoblast cells. nih.gov
Role of Specific Moieties (e.g., Aniline, Hydroxyl) as Proton Transporters
The identity of the proton-donating group is a critical determinant of uncoupling activity.
For the diamine series of compounds, the N-H proton of the aniline ring is responsible for the protonophore activity. nih.govresearchgate.net While anilines are typically basic, the strongly electron-withdrawing nature of the nih.govnih.govpbrc.eduoxadiazolo[3,4-b]pyrazine core renders the attached aniline N-H proton acidic enough to be donated. nih.govnih.gov Alkylation of this N-H group or its replacement with a moiety that cannot donate a proton leads to a total loss of function. nih.gov
In a different series of derivatives, researchers successfully replaced the acidic N-H moiety with a hydroxyl (O-H) functional group to act as the proton transporter. nih.govnih.gov The rationale was that the O-H group is inherently more acidic than the N-H group, and this acidity would be further enhanced by the electron-withdrawing furazanopyrazine ring. nih.gov This modification led to the development of a 6-amino- nih.govnih.govpbrc.eduoxadiazolo[3,4-b]pyrazin-5-ol core, which demonstrated potent uncoupling activity and allowed for a wider range of tolerated substituents, improving physicochemical properties. nih.govnih.gov
In vitro Cellular Metabolic Rate Assessment (Oxygen Consumption Rate)
The primary method for assessing the mitochondrial uncoupling activity of these compounds in a cellular context is by measuring the oxygen consumption rate (OCR). nih.govnih.gov This is typically performed using specialized instruments like the Agilent Seahorse XF analyzer. nih.govnih.gov
In this assay, live cells, such as L6 rat myoblasts, are treated with increasing concentrations of the test compound. nih.gov As the compound shuttles protons across the inner mitochondrial membrane, the cell's electron transport chain works faster to try and restore the proton gradient, consuming more oxygen in the process. sciencedaily.com Therefore, a dose-dependent increase in OCR is a direct indicator of mitochondrial uncoupling. nih.gov The parent compound BAM15 is often used as a positive control in these experiments as it is known to induce maximal cellular respiration. nih.gov
Mechanistic Validation in Bilayer Lipid Membranes (BLM)
To confirm that the observed increase in cellular respiration is due to a direct protonophoric mechanism, studies have been conducted using artificial bilayer lipid membranes (BLM). researchgate.net These experiments isolate the compound and a lipid membrane from other cellular components. By measuring the electrical current carried by protons across the membrane in the presence of the compound, its intrinsic proton-carrying ability can be validated. Studies on the derivative BAM15 in a BLM system confirmed that it behaves as a typical anionic protonophore, providing direct evidence for its mechanism of action. researchgate.net
Enzyme Inhibition Studies
While the primary mechanism of action for the nih.govnih.govpbrc.eduoxadiazolo[3,4-b]pyrazine class is mitochondrial uncoupling, some downstream inhibitory effects on inflammatory pathways have been noted. Direct inhibition studies targeting specific enzymes are not widely reported for this exact chemical series. However, research on the derivative BAM15 has shown that it can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex involved in inflammatory responses. nih.gov BAM15 was also found to suppress the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.govkarger.com These effects are thought to be an indirect consequence of the compound's primary activity, potentially mediated through the activation of AMP-activated protein kinase (AMPK), a sensor of cellular energy status. karger.com
Other research has investigated different classes of oxadiazole derivatives as enzyme inhibitors. For example, certain 1,3,4-oxadiazole (B1194373) analogues have been shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes management. nih.govnih.gov However, these compounds belong to a different structural class and their mechanism is distinct from the protonophoric action of the nih.govnih.govpbrc.eduoxadiazolo[3,4-b]pyrazine series.
Inhibition of Carboxyltransferase from Escherichia coli
In the quest for new antibacterial agents that act on novel targets, the enzyme carboxyltransferase (CT) has been identified as a promising candidate. lsu.edu This enzyme is a crucial component of acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis. nih.gov The inhibition of this pathway is a validated strategy for antibacterial drug development.
Research has explored the potential of the oxadiazolopyrazine family to inhibit CT from Escherichia coli. lsu.edu Computational analysis, combined with enzyme inhibition studies, demonstrated that a derivative, 6-hydrazinyl- lsu.edubohrium.comnih.gov-oxadiazolo-[3,4-b]-pyrazin-5-amine, significantly inhibited the activity of carboxyltransferase. lsu.edu The hypothesis for this inhibition was based on the structural similarity of the oxadiazolopyrazine moiety to the pyrrolidinedione head group of Moiramide B, a natural product with known CT inhibitory effects. lsu.edu
Virtual screening of 47 oxadiazolopyrazine analogs was conducted to identify potential inhibitors. lsu.edu The findings from these studies underscore the potential of the lsu.edubohrium.comnih.govoxadiazolo[3,4-b]pyrazine scaffold as a platform for designing novel antibiotics targeting cell wall biosynthesis. lsu.edu
Table 1: Virtual Screening Parameters for Oxadiazolopyrazine Analogs This table is representative of the types of parameters analyzed in silico to predict compound activity against carboxyltransferase. Specific values for lsu.edubohrium.comnih.govOxadiazolo[3,4-b]pyrazin-5-amine were part of a broader library screening.
| Parameter | Description | Relevance to Inhibition |
| Molecular Weight | The mass of one mole of the substance. | Influences solubility and cell permeability. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the compound. |
| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms. | Important for binding to the enzyme's active site. |
| Hydrogen Bond Acceptors | Number of electronegative atoms. | Crucial for forming interactions with the enzyme. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties. |
Identification of Novel Enzyme Targets for Biological Modulators
The lsu.edubohrium.comnih.govoxadiazolo[3,4-b]pyrazine scaffold has proven to be a versatile tool for identifying and modulating novel enzyme targets beyond carboxyltransferase.
Mitochondrial Uncoupling: A derivative, (2-fluorophenyl){6-(2-fluorophenyl)amino}amine (BAM15), has gained attention as a potent and selective mitochondrial uncoupler. researchgate.net Mitochondrial uncouplers are small molecules that transport protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the proton motive force. nih.gov This action increases the rate of oxygen consumption. nih.gov
Structure-activity relationship studies on a 6-amino- lsu.edubohrium.comnih.govoxadiazolo[3,4-b]pyrazin-5-ol core revealed key structural requirements for this activity. nih.gov The lsu.edubohrium.comnih.govoxadiazolo[3,4-b]pyrazine core is strongly electron-withdrawing, which is critical for the acidity of the attached aniline N-H group, the presumed source of the transported proton. nih.govnih.gov Replacing the aniline moiety with a phenol group or alkylating the aniline N-H resulted in a complete loss of uncoupling activity. nih.gov These findings highlight the scaffold's role in modulating cellular energy metabolism, with potential applications in treating conditions like nonalcoholic steatohepatitis (NASH). researchgate.netnih.gov
ATP Synthase Inhibition: While direct studies on lsu.edubohrium.comnih.govOxadiazolo[3,4-b]pyrazin-5-amine are specific to the targets mentioned above, related research into other nitrogen-containing heterocyclic compounds as antibacterial agents has focused on ATP synthase. nih.gov For example, certain quinoline-based compounds have been developed to inhibit ATP synthase in Pseudomonas aeruginosa, demonstrating that this enzyme is a viable target for novel antibiotics. nih.gov This indicates a broader potential for heterocyclic compounds, including oxadiazolopyrazine derivatives, to be explored as inhibitors of essential bacterial enzymes.
Table 2: Structure-Activity Relationship (SAR) for Mitochondrial Uncoupling Based on findings from studies on 6-amino- lsu.edubohrium.comnih.govoxadiazolo[3,4-b]pyrazin-5-ol derivatives. nih.govnih.gov
| Structural Moiety | Modification | Effect on Activity | Rationale |
| lsu.edubohrium.comnih.govOxadiazolo[3,4-b]pyrazine Core | Maintained | Essential for Activity | Strongly electron-withdrawing, increasing the acidity of the proton-donating group. nih.govnih.gov |
| Aniline N-H | Alkylation | Total Loss of Activity | The N-H is the likely source of the acidic proton for transport across the membrane. nih.gov |
| Aniline Moiety | Replaced with Phenol | Total Loss of Activity | Suggests the specific electronic and structural properties of the aniline are crucial. nih.govnih.gov |
| Aniline Ring | Addition of Electron-Withdrawing Groups | Preferred | Enhances the acidity and potency of the compound. researchgate.net |
Future Directions and Emerging Research Avenues For 1 2 3 Oxadiazolo 3,4 B Pyrazin 5 Amine Research
Design and Synthesis of Novelnih.govdocumentsdelivered.comresearchgate.netOxadiazolo[3,4-b]pyrazin-5-amine Analogues with Tailored Properties
The core structure of nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazin-5-amine offers a fertile ground for synthetic modification, allowing chemists to tailor its properties for specific applications. A key strategy involves the substitution at the amine and other positions of the pyrazine (B50134) ring, which significantly influences the molecule's electronic and steric characteristics.
A prominent area of research has been the development of derivatives as mitochondrial uncouplers for the potential treatment of nonalcoholic steatohepatitis (NASH). nih.govdocumentsdelivered.com The synthesis of these analogues often starts from 5,6-dichloro nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine, which serves as a versatile intermediate. nih.gov Structure-activity relationship (SAR) studies have revealed that the strongly electron-withdrawing nature of the nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine core is crucial for the acidity of the amine protons, a key feature for mitochondrial uncoupling activity. nih.gov For instance, replacing an aniline (B41778) moiety with a hydroxyl group has been shown to improve physicochemical properties and has led to the identification of potent mitochondrial uncouplers. nih.gov
Another promising direction is the design of these analogues as inhibitors of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV entry into host cells. Research has introduced a series of disubstituted nih.govdocumentsdelivered.comresearchgate.netoxadiazolo-[3,4-b]pyrazines that target an intracellular allosteric binding pocket of CCR5. This novel mechanism of action presents an opportunity to overcome the limitations of existing extracellular CCR5 antagonists.
Furthermore, derivatives of this scaffold are being explored as adjuvants to enhance the efficacy of existing antibiotics. Specifically, certain bisanilino nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine compounds have been found to re-sensitize multidrug-resistant Gram-negative bacteria to colistin (B93849), a last-resort antibiotic. Extended SAR studies are ongoing to develop more potent and less toxic resistance-modifying agents.
The table below summarizes some of the novel analogues and their tailored properties.
| Analogue Type | Synthetic Precursor | Tailored Property | Therapeutic Area |
| 6-amino nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazin-5-ol derivatives | 5,6-dichloro nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine | Mitochondrial Uncoupling | Nonalcoholic Steatohepatitis (NASH) |
| Disubstituted nih.govdocumentsdelivered.comresearchgate.netoxadiazolo-[3,4-b]pyrazines | Not specified | CCR5 Allosteric Antagonism | HIV |
| Bisanilino nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazines | Not specified | Colistin Adjuvant | Bacterial Infections |
Exploration of Expanded Applications in Advanced Material Science and Bio-functional Materials
The unique electronic properties of the nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine core make it an attractive candidate for applications in advanced materials science. The electron-withdrawing nature of the furazanopyrazine system has been leveraged to create materials with interesting photophysical and electrochemical characteristics.
One of the most promising applications is in the field of organic electronics. Polycyclic systems based on nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine have been synthesized and shown to exhibit properties of n-type organic semiconductors with narrow bandgaps. researchgate.net These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.net The development of "push-pull" chromophores, where the nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine acts as the electron-accepting "pull" component, has led to materials with significant nonlinear optical (NLO) properties and solid-state fluorescence. researchgate.net
The versatility of this scaffold also extends to the development of bio-functional materials. For instance, derivatives have been designed as chemosensors for the detection of nitroaromatic compounds. researchgate.net Furthermore, the high nitrogen content and energetic nature of the furazanopyrazine ring have led to the investigation of its derivatives as high-energy density materials. documentsdelivered.com The synthesis of energetic salts based on this scaffold has yielded compounds with high thermal stability and detonation performance. documentsdelivered.com
The following table highlights some of the applications in materials science.
| Material Type | Key Property | Potential Application |
| Polycyclic nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazine systems | n-type organic semiconductor, narrow bandgap | Organic electronics (OLEDs, solar cells) |
| Push-pull chromophores | Nonlinear optical properties, solid-state fluorescence | Optoelectronics, chemosensors |
| Energetic salts | High thermal stability, high detonation velocity | High-energy density materials |
Integration of Advanced Computational Modeling for Predictive Research and Rational Design
The development of novel nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazin-5-amine analogues is increasingly being guided by advanced computational modeling techniques. These in silico methods allow for the prediction of molecular properties and biological activities, thereby streamlining the design and synthesis process and reducing the reliance on costly and time-consuming experimental screening. nih.gov
Molecular docking is a widely used computational tool to predict the binding orientation of small molecule ligands to their protein targets. For instance, molecular dynamics simulations have been employed to confirm the intracellular binding mode of nih.govdocumentsdelivered.comresearchgate.netoxadiazolo-[3,4-b]pyrazine-based CCR5 antagonists. This provides a structural basis for the observed activity and guides the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized. This predictive capability is invaluable for prioritizing synthetic efforts towards the most promising candidates.
In addition to predicting biological activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.com In silico ADME screening helps to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to improve the pharmacokinetic profile of the lead compounds. The integration of these computational tools into a rational design workflow is crucial for the efficient development of new therapeutics based on the nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazin-5-amine scaffold. nih.gov
| Computational Method | Application | Outcome |
| Molecular Docking & Dynamics | Predicting ligand-protein interactions | Understanding binding modes, guiding rational design |
| QSAR Modeling | Correlating structure with activity | Predicting potency of virtual compounds |
| In Silico ADME Prediction | Predicting pharmacokinetic properties | Early identification of potential liabilities |
Elucidation of Broader Biological Mechanisms of Action and Target Identification
While the roles of nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazin-5-amine derivatives as mitochondrial uncouplers and CCR5 antagonists are becoming increasingly understood, research is also uncovering a broader spectrum of biological activities and potential therapeutic targets.
The investigation into their anticancer properties is a significant emerging avenue. The antiproliferative activity of related oxadiazole-containing compounds is well-documented, and the unique electronic properties of the furazanopyrazine core may offer advantages in targeting cancer-related pathways. For example, some derivatives are being explored as inhibitors of enzymes involved in inflammation and cancer, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov
The potential for these compounds to act as antimicrobial agents is also being actively explored. Beyond their use as colistin adjuvants, the inherent antimicrobial properties of the scaffold are under investigation. The development of antifungal agents is another area of interest, with genomic approaches being used for target identification and validation in fungal pathogens. nih.gov
A key challenge in drug discovery is the identification of the specific molecular targets of a bioactive compound. To address this, novel chemical biology tools are being developed. For instance, the incorporation of photoaffinity labels, such as oxadiazolines, into the nih.govdocumentsdelivered.comresearchgate.netoxadiazolo[3,4-b]pyrazin-5-amine scaffold could enable the covalent labeling and subsequent identification of its protein targets within a cellular context. This would provide invaluable insights into its mechanism of action and open up new therapeutic possibilities.
| Research Area | Potential Biological Target/Mechanism | Therapeutic Indication |
| Oncology | mPGES-1 inhibition, other cancer-related pathways | Cancer |
| Infectious Diseases | Bacterial cell wall synthesis, fungal-specific targets | Bacterial and Fungal Infections |
| Target Identification | Covalent labeling of protein targets | Broad (dependent on identified target) |
Q & A
Q. What synthetic methodologies are most effective for constructing the [1,2,5]oxadiazolo[3,4-b]pyrazine core?
The core structure is typically synthesized via cyclization reactions. A common approach involves reacting 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with substituted anilines under mild conditions (e.g., dichloromethane, room temperature) to introduce amine substituents . For intermediates requiring chlorination or sulfenyl modifications, reactions with tert-butylsulfide or sulfur chloride derivatives under controlled temperatures yield bis(sulfenylchlorides) or fused heterocycles . Key characterization tools include H/C NMR and HR-MS for structural validation .
Q. How can the electronic and steric properties of substituents influence the reactivity of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine derivatives?
Substituents on the pyrazine ring significantly alter electron density and steric hindrance. For example:
- Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity, facilitating nucleophilic aromatic substitution .
- Bulky substituents (e.g., tert-butyl) reduce reaction rates in cyclization steps but improve thermal stability .
Computational modeling (e.g., DFT) combined with experimental H NMR chemical shift analysis can predict electronic effects .
Q. What spectroscopic techniques are critical for confirming the structural integrity of novel derivatives?
- NMR spectroscopy : H/C NMR identifies substituent patterns and confirms regioselectivity .
- IR spectroscopy : Validates functional groups (e.g., C=O, N-H) introduced during synthesis .
- Mass spectrometry (HR-MS) : Ensures molecular weight accuracy and detects side products .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., [1,3,2]dithiazolo derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
SAR-guided optimization focuses on:
- A-loop regulatory site targeting : Di-substituted analogs with fluorophenyl groups exhibit potent p38 MAP kinase inhibition (IC < 100 nM) by allosteric modulation .
- Bioisosteric replacements : Replacing chlorine with methoxy groups improves solubility without compromising activity .
- In vitro assays : IL-1β secretion inhibition in human macrophages is a key pharmacological endpoint .
Q. What mechanisms underlie the mitochondrial uncoupling activity of derivatives like BAM15?
BAM15 ((2-fluorophenyl){6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amine) selectively depolarizes mitochondria by:
- Protonophoric action : Disrupting the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation .
- Selectivity : Minimal plasma membrane interaction reduces off-target effects compared to classical uncouplers (e.g., DNP) .
- Validation : Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) assays in THP-1 monocytes confirm bioenergetic disruption .
Q. How can synthetic routes be scaled for high-purity production of this compound derivatives?
- Continuous flow synthesis : A patented method for alkyl 7-amino-5-methyl derivatives uses modular reactors to optimize temperature and residence time, achieving >90% yield .
- Purification : Reverse-phase chromatography (C18, ACN/HO gradients) effectively isolates intermediates .
- Quality control : LC-MS and elemental analysis ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
